molecular formula C20H26N2O B8656291 4-Hydroxy-4'-octylazobenzene

4-Hydroxy-4'-octylazobenzene

Cat. No.: B8656291
M. Wt: 310.4 g/mol
InChI Key: KWYKRCFXFADWBK-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-octylazobenzene is an azobenzene derivative characterized by a hydroxyl (-OH) group at the para position of one benzene ring and an octyl (-C₈H₁₇) chain at the para position of the opposing benzene ring. The azo (-N=N-) linkage enables reversible photoisomerization between the trans and cis configurations, making it valuable in photoresponsive materials and liquid crystal systems. Its synthesis typically involves diazotization of aniline derivatives followed by coupling with phenol derivatives under basic conditions . The octyl chain enhances solubility in non-polar media, while the hydroxyl group facilitates hydrogen bonding and surface interactions, broadening its utility in supramolecular chemistry and coatings .

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(4-octylphenyl)diazenyl]phenol

InChI

InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-22-19-13-15-20(23)16-14-19/h9-16,23H,2-8H2,1H3

InChI Key

KWYKRCFXFADWBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituent (R₁/R₂) Key Properties Applications References
4-Hydroxy-4'-octylazobenzene R₁ = -OH, R₂ = -C₈H₁₇ - High hydrophobicity due to octyl chain
- Moderate isomerization rate (τ ~ 10⁻¹–10² s)
- Thermal stability up to 200°C
Liquid crystals, photoresponsive films
4-Hydroxy-4'-dimethylamino-azobenzene (DMA-OH) R₁ = -OH, R₂ = -N(CH₃)₂ - Electron-donating dimethylamino group accelerates isomerization (τ ~ 10⁻³ s)
- Lower thermal stability (decomposes ~150°C)
Optical switches, molecular sensors
4-Hydroxy-4'-nitroazobenzene R₁ = -OH, R₂ = -NO₂ - Electron-withdrawing nitro group slows isomerization (τ ~ 10³ s)
- High polarity for aqueous-phase applications
Dyes, pH-responsive systems
4-(Pyridin-4-yldiazenyl)phenol (Pyr-OH) R₁ = -OH, R₂ = pyridine - Heterocyclic substituent enhances π-conjugation
- Fastest isomerization (τ ~ 10⁻⁴ s)
- Bioactive potential
Photopharmacology, catalysis
BPA (bis-azo compound) Two azo groups + ethers - High thermal decomposition (>300°C)
- Dual absorption bands (λmax = 420 nm, 520 nm)
- Adhesive properties
High-temperature dyes, coatings

Key Findings :

Electron Affinity and Isomerization: Electron-donating groups (e.g., -N(CH₃)₂ in DMA-OH) reduce the energy barrier for isomerization, enabling faster switching . Electron-withdrawing groups (e.g., -NO₂ in nitroazobenzene) stabilize the trans isomer, slowing isomerization . The octyl chain in this compound minimally impacts electron affinity but improves solubility in organic solvents .

Thermal Stability: Alkyl chains (e.g., octyl) enhance thermal stability compared to dimethylamino or nitro groups . Bis-azo compounds (e.g., BPA) exhibit superior stability due to extended conjugation and ether linkages .

Biological and Environmental Interactions :

  • Hydroxyl groups enable hydrogen bonding, improving adhesion in coatings but increasing susceptibility to oxidative degradation .
  • Azobenzenes with heterocyclic substituents (e.g., Pyr-OH) show promise in photopharmacology due to rapid isomerization and biocompatibility .

Critical Analysis of Divergent Evidence

  • Isomerization Rates : reports heterocyclic azobenzenes (e.g., Pyr-OH) as the fastest isomerizing compounds, while nitroazobenzenes are the slowest. This aligns with the electron-donating/withdrawing effects of substituents .
  • Safety Profiles: 4-Dimethylaminoazobenzene (structurally similar to DMA-OH) is classified as highly toxic, requiring stringent handling protocols . In contrast, alkyl-substituted derivatives like this compound lack significant toxicity data but are presumed safer due to reduced bioavailability .

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